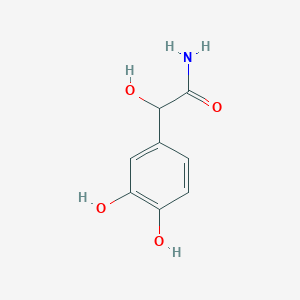
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide, also known as 2,2'-dihydroxyacetophenone hydrazone (DHAP), is a chemical compound with potential applications in scientific research. This compound has been studied for its ability to chelate metal ions, which makes it useful for a variety of biochemical and physiological studies.
科学的研究の応用
DHAP has been used in a variety of scientific research applications, particularly in the field of metal ion chelation. DHAP has been shown to effectively chelate metal ions such as copper, iron, and zinc, which makes it useful for studying metal ion-dependent enzymes and proteins. DHAP has also been used as a model compound for studying the coordination chemistry of metal ions in biological systems.
作用機序
DHAP chelates metal ions through its two hydroxyl groups and the nitrogen atom in the hydrazone moiety. The resulting metal-DHAP complex can then interact with metal-dependent enzymes and proteins, altering their activity and function. DHAP has also been shown to exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions and prevent metal-catalyzed oxidative damage.
生化学的および生理学的効果
DHAP has been shown to have a variety of biochemical and physiological effects, particularly in relation to metal ion chelation. DHAP has been shown to inhibit the activity of metal-dependent enzymes such as tyrosinase and laccase, which are involved in melanin synthesis and lignin degradation, respectively. DHAP has also been shown to inhibit the growth of various bacterial and fungal strains, which may be attributed to its ability to chelate metal ions required for bacterial and fungal growth.
実験室実験の利点と制限
DHAP has several advantages for lab experiments, including its ease of synthesis, high purity, and ability to chelate metal ions. However, DHAP also has limitations, such as its low solubility in water and the potential for metal ion contamination in lab experiments.
将来の方向性
There are several future directions for DHAP research, including the development of new metal-DHAP complexes for use in biological systems, the study of DHAP's antioxidant activity, and the investigation of DHAP's potential as an antimicrobial agent. DHAP may also have potential applications in the development of metal ion-based therapeutics for a variety of diseases.
合成法
DHAP can be synthesized through a simple one-step reaction between 2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide'-dihydroxyacetophenone and hydrazine hydrate. The reaction is typically carried out in ethanol or methanol at room temperature, and the product is isolated through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
1078-51-9 |
|---|---|
製品名 |
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide |
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H9NO4/c9-8(13)7(12)4-1-2-5(10)6(11)3-4/h1-3,7,10-12H,(H2,9,13) |
InChIキー |
JPEAZAYOLNNTFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
同義語 |
Mandelamide, 3,4-dihydroxy- (7CI,8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



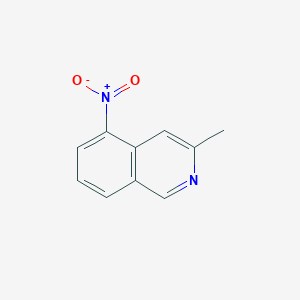
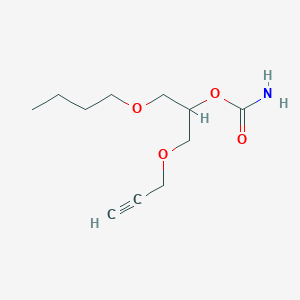
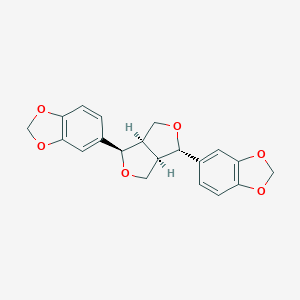
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
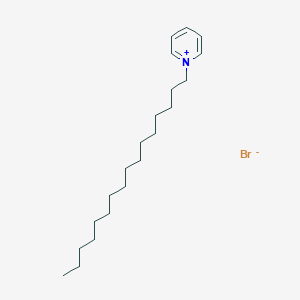
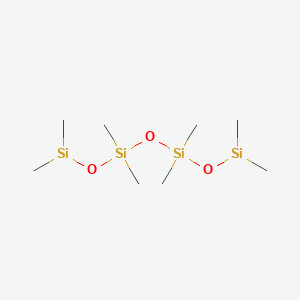
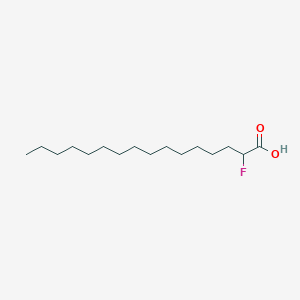
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
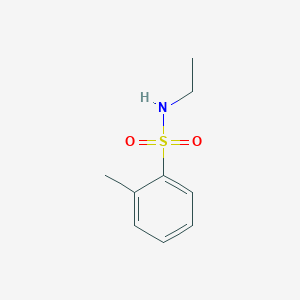
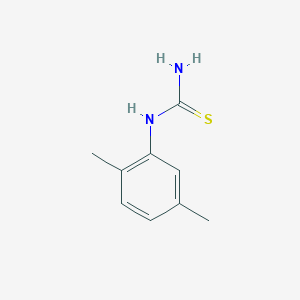
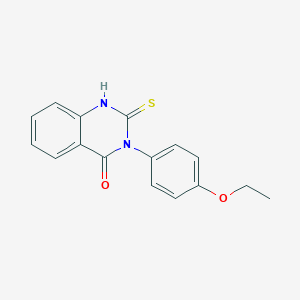
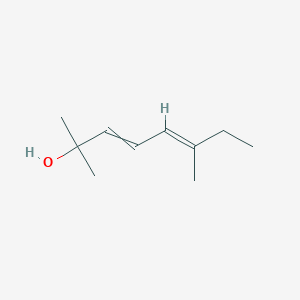
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)